molecular formula C8H16ClNO B6197896 5-azaspiro[3.5]nonan-9-ol hydrochloride CAS No. 2680540-55-8

5-azaspiro[3.5]nonan-9-ol hydrochloride

Cat. No.: B6197896
CAS No.: 2680540-55-8
M. Wt: 177.7
InChI Key:
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Description

5-azaspiro[3.5]nonan-9-ol hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a spiro junction, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azaspiro[3.5]nonan-9-ol hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available reagents and straightforward reaction conditions to ensure high yield and purity. The process described above is suitable for batch production due to its simplicity and the availability of the required reagents .

Chemical Reactions Analysis

Types of Reactions

5-azaspiro[3.5]nonan-9-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Typical nucleophiles include halides, hydroxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-azaspiro[3.5]nonan-9-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-azaspiro[3.5]nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-azaspiro[3.5]nonan-9-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features contributes to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-azaspiro[3.5]nonan-9-ol hydrochloride involves the conversion of a cyclic ketone to a spirocyclic compound through a nucleophilic addition reaction, followed by reduction and hydrolysis to obtain the final product.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Ammonium acetate", "Hydroxylamine hydrochloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nucleophilic addition of hydroxylamine to cyclic ketone in the presence of ammonium acetate to form oxime intermediate", "Step 2: Reduction of oxime intermediate with sodium borohydride to form aminol intermediate", "Step 3: Cyclization of aminol intermediate with hydrochloric acid to form spirocyclic compound", "Step 4: Hydrolysis of spirocyclic compound with sodium hydroxide to obtain 5-azaspiro[3.5]nonan-9-ol", "Step 5: Formation of hydrochloride salt by reacting 5-azaspiro[3.5]nonan-9-ol with hydrochloric acid in ethanol" ] }

CAS No.

2680540-55-8

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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